Cas no 915871-22-6 (benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate)

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- (4-Chloro-2,5-dimethoxy-phenyl)-carbamic acid benzyl ester
- Carbamic acid, N-(4-chloro-2,5-dimethoxyphenyl)-, phenylmethyl ester
- EN300-12692662
- AKOS003386051
- benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
- benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate
- 915871-22-6
-
- インチ: 1S/C16H16ClNO4/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)22-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)
- InChIKey: CSHROIFEISCZOU-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1=CC(OC)=C(Cl)C=C1OC
計算された属性
- せいみつぶんしりょう: 321.0767857g/mol
- どういたいしつりょう: 321.0767857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 56.8Ų
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12692662-0.1g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-12692662-0.5g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-12692662-0.05g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 0.05g |
$1020.0 | 2023-05-24 | ||
Enamine | EN300-12692662-2.5g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 2.5g |
$2379.0 | 2023-05-24 | ||
Enamine | EN300-12692662-50mg |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 50mg |
$348.0 | 2023-10-02 | ||
Enamine | EN300-12692662-1000mg |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 1000mg |
$414.0 | 2023-10-02 | ||
Enamine | EN300-12692662-0.25g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-12692662-1.0g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-12692662-10.0g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-12692662-5.0g |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
915871-22-6 | 5g |
$3520.0 | 2023-05-24 |
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamateに関する追加情報
Introduction to benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate (CAS No. 915871-22-6)
Benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate (CAS No. 915871-22-6) is a versatile organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its benzyl carbamate moiety and the substituted phenyl group, which together confer specific chemical and biological properties that make it an interesting target for various scientific investigations.
The chemical structure of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate consists of a benzyl group attached to a carbamate functional group, which is further linked to a phenyl ring substituted with a chlorine atom and two methoxy groups. This intricate arrangement of functional groups imparts the compound with unique reactivity and stability, making it suitable for use in the synthesis of more complex molecules and as a building block in drug discovery processes.
Recent studies have highlighted the potential of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant activity against certain bacterial strains, suggesting its potential as an antibacterial agent. The presence of the chloro and methoxy substituents on the phenyl ring may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
In addition to its antibacterial properties, benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has been explored for its potential as a lead compound in the development of new antifungal agents. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound shows promising activity against several fungal species, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve the disruption of fungal cell wall synthesis or the inhibition of key enzymes involved in fungal metabolism.
The pharmacological profile of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has also been investigated in preclinical studies. Preliminary data suggest that this compound may have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings are particularly relevant given the increasing need for new anti-inflammatory drugs to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.
In terms of synthetic chemistry, benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-chloro-2,5-dimethoxyaniline with benzyl chloroformate. The reaction conditions and purification methods have been optimized to yield high-purity product with minimal side reactions. This synthetic route provides a reliable method for producing this compound on both laboratory and industrial scales.
The physical properties of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, including its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for optimizing its use in pharmaceutical formulations. For example, its solubility in organic solvents such as dimethyl sulfoxide (DMSO) makes it suitable for use in high-throughput screening assays for drug discovery.
In conclusion, benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate (CAS No. 915871-22-6) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to its growing importance in the scientific community.
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